(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
CAS No.: 946385-70-2
Cat. No.: VC8331250
Molecular Formula: C25H22N2O4
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946385-70-2 |
|---|---|
| Molecular Formula | C25H22N2O4 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | (2Z)-2-[(4-methoxyphenyl)methylidene]-4-methyl-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C25H22N2O4/c1-16-11-21-20(14-27(15-30-21)13-18-7-9-26-10-8-18)25-23(16)24(28)22(31-25)12-17-3-5-19(29-2)6-4-17/h3-12H,13-15H2,1-2H3/b22-12- |
| Standard InChI Key | KMMQULUFEMPXKT-UUYOSTAYSA-N |
| Isomeric SMILES | CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)/C(=C/C5=CC=C(C=C5)OC)/O4 |
| SMILES | CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4 |
| Canonical SMILES | CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4 |
Introduction
The compound (Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one is a derivative of benzofuran fused with oxazine. This hybrid structure incorporates a benzofuran core, which is known for its significant biological activity, coupled with an oxazine ring, contributing to its unique chemical and pharmacological properties. The compound's structure suggests potential applications in medicinal chemistry, particularly as an anticancer agent due to its heterocyclic framework.
Structural Features and Synthesis
The compound features:
-
A benzofuran core, which is a combination of benzene and furan rings.
-
A methoxybenzylidene group at the 2-position.
-
A methyl group at the 4-position.
-
A pyridinylmethyl substituent at the 8-position.
These substitutions are critical for its bioactivity. The synthesis typically involves condensation reactions between substituted benzaldehydes and benzofuran derivatives under controlled conditions to achieve the (Z)-configuration.
Anticancer Potential
The compound's structure aligns with findings that benzofuran derivatives exhibit strong anticancer properties:
-
Cytotoxicity: Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways and caspase activation .
-
Structure–Activity Relationship (SAR): The presence of electron-donating groups like methoxy enhances binding interactions with biological targets, increasing cytotoxic potency .
-
Pro-Apoptotic Effects: Studies on related compounds revealed significant apoptosis induction in cancer cells after prolonged exposure .
Other Potential Activities
Beyond anticancer properties, benzofuran derivatives are known for:
-
Antibacterial and antifungal activities.
-
Anti-inflammatory effects due to their ability to inhibit key enzymes .
SAR Analysis
Key structural elements influencing activity:
-
The methoxy group enhances electron density, facilitating interaction with biological targets.
-
The pyridinyl group contributes to selectivity and binding affinity.
-
The fused oxazine ring increases the compound's stability and bioavailability.
Biological Screening
Preliminary studies on similar compounds have shown:
Applications in Medicinal Chemistry
The compound holds promise for:
-
Cancer Therapy: Its ability to selectively induce apoptosis in cancer cells while sparing healthy cells makes it a candidate for further development.
-
Drug Design: Insights from SAR studies can guide the synthesis of more potent analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume